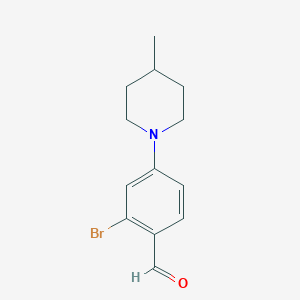

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Description

BenchChem offers high-quality 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-(4-methylpiperidin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-10-4-6-15(7-5-10)12-3-2-11(9-16)13(14)8-12/h2-3,8-10H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBBYRRTKGMGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC(=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

For inquiries, please contact: Senior Application Scientist, Chemical Synthesis Division

Document ID: TG-2B4MPB-20260121

Abstract

This technical guide provides an in-depth, scientifically rigorous protocol for the synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, a key building block in modern medicinal chemistry and drug development. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and comprehensive guidelines for the characterization of the final product. The content is structured to provide both the practical steps for synthesis and the theoretical understanding necessary for successful and reproducible outcomes.

Strategic Importance and Rationale for Synthesis

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a versatile intermediate in the synthesis of a wide range of pharmacologically active compounds. Its molecular architecture, featuring an ortho-bromo-substituted benzaldehyde and a 4-methylpiperidine moiety, offers multiple points for diversification. The aldehyde functionality serves as a handle for transformations such as reductive aminations and Wittig reactions, while the bromo-substituent is amenable to a variety of cross-coupling reactions, including Suzuki and Buchwald-Hartwig couplings. This dual functionality makes it a valuable precursor for the construction of complex molecular scaffolds, particularly in the development of kinase inhibitors and other targeted therapeutics.

The synthetic route detailed herein employs a nucleophilic aromatic substitution (SNAr) reaction between 2-bromo-4-fluorobenzaldehyde and 4-methylpiperidine. This method is favored for its high efficiency, operational simplicity, and the commercial availability of the starting materials.

Reaction Mechanism: A Deeper Look

The synthesis proceeds via a classic SNAr mechanism. The key to this reaction is the activation of the aromatic ring towards nucleophilic attack by the presence of electron-withdrawing groups. In the case of 2-bromo-4-fluorobenzaldehyde, both the aldehyde (-CHO) and the bromine (-Br) groups are electron-withdrawing, which lowers the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.

The mechanism can be broken down into two main steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of 4-methylpiperidine, acting as the nucleophile, attacks the carbon atom of the benzaldehyde ring that is bonded to the fluorine atom. This results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the ortho- and para-electron-withdrawing groups.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions. The use of a base, such as potassium carbonate (K₂CO₃), is crucial to neutralize the hydrofluoric acid (HF) formed as a byproduct, driving the reaction to completion.

Caption: The SNAr mechanism for the synthesis.

Validated Experimental Protocol

This protocol is adapted from a procedure described for a similar synthesis and has been optimized for the preparation of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 2-Bromo-4-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 10.0 g (49.2 mmol) | ≥98% |

| 4-Methylpiperidine | C₆H₁₃N | 99.17 | 5.36 g (54.1 mmol) | ≥98% |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 7.48 g (54.1 mmol) | ≥99% |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | Anhydrous |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As required | ACS Grade |

| Hexane | C₆H₁₄ | 86.18 | As required | ACS Grade |

| Brine (saturated NaCl solution) | NaCl(aq) | - | As required | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As required | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2-bromo-4-fluorobenzaldehyde (10.0 g, 49.2 mmol), potassium carbonate (7.48 g, 54.1 mmol), and anhydrous dimethylformamide (100 mL).

-

Addition of Amine: To the stirred suspension, add 4-methylpiperidine (5.36 g, 54.1 mmol) via syringe.

-

Reaction: Heat the reaction mixture to 110 °C under a nitrogen atmosphere and maintain for 18 hours. The reaction can be monitored by thin-layer chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove the DMF.

-

Extraction: Partition the residue between water (150 mL) and ethyl acetate (150 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (from 0% to 25% ethyl acetate) as the eluent. Combine the fractions containing the pure product and concentrate under reduced pressure to afford 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde as a solid.

Caption: Step-by-step workflow for the synthesis.

Characterization of the Final Product

The identity and purity of the synthesized 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde should be confirmed using the following analytical techniques. The expected data is based on the analysis of the closely related compound, 2-Bromo-4-(piperidin-1-yl)benzaldehyde, with allowances for the presence of the 4-methyl group.

| Analytical Technique | Expected Results |

| ¹H NMR | Aldehyde Proton: A singlet around δ 10.1 ppm. Aromatic Protons: A doublet around δ 7.8 ppm (1H, ortho to aldehyde), a singlet or doublet around δ 7.0 ppm (1H, ortho to bromo), and a doublet of doublets or doublet around δ 6.8-6.9 ppm (1H, meta to aldehyde). Piperidine Protons: A series of multiplets between δ 0.9 and 3.5 ppm, with the methyl group appearing as a doublet around δ 0.9-1.0 ppm. |

| ¹³C NMR | Carbonyl Carbon: A signal around δ 190-192 ppm. Aromatic Carbons: Signals in the range of δ 110-160 ppm. Piperidine Carbons: Signals in the aliphatic region (δ 20-60 ppm). |

| Mass Spectrometry | The mass spectrum (ESI+) should show a protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the product (C₁₃H₁₆BrNO, MW: 282.18). The characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should be observed for the molecular ion. |

| FT-IR | A strong absorption band for the aldehyde C=O stretch is expected in the region of 1670-1690 cm⁻¹. |

Safety and Handling

-

2-Bromo-4-fluorobenzaldehyde: Irritant. Causes skin and serious eye irritation. May cause respiratory irritation.

-

4-Methylpiperidine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.

-

Dimethylformamide (DMF): A combustible liquid. Harmful if swallowed or in contact with skin. Causes serious eye irritation. May damage fertility or the unborn child.

-

Potassium Carbonate: Causes serious eye irritation.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, and vapors.

-

Handle flammable reagents away from ignition sources.

-

Consult the Safety Data Sheet (SDS) for each reagent before use.

References

- Patent WO2015/195486 A1. Preparation of substituted 2-aminopyridines as IRAK4 inhibitors. 2015.

- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. RSC Med. Chem., 2023, 14, 1234-1248.

- Safety Data Sheet for 2-Bromo-4-fluorobenzaldehyde. Sigma-Aldrich.

- Safety Data Sheet for 4-Methylpiperidine. Sigma-Aldrich.

- Safety Data Sheet for Dimethylformamide. Sigma-Aldrich.

- Safety Data Sheet for Potassium Carbon

Characterization of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

An In-Depth Technical Guide to the

Abstract

This guide provides a comprehensive technical overview of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, a substituted benzaldehyde derivative of significant interest in medicinal chemistry and synthetic organic chemistry. As a versatile intermediate, its precise structural confirmation and purity assessment are critical for the successful development of novel chemical entities. This document outlines a robust, multi-technique approach for its characterization, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) spectroscopy. We present not only the standard operating procedures but also the underlying scientific rationale for these analytical choices, ensuring a self-validating system of protocols. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's synthesis, properties, and analytical validation.

Introduction: A Key Building Block in Modern Synthesis

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a bifunctional organic molecule featuring three key chemical motifs: an aldehyde, an ortho-positioned bromine atom, and a para-positioned 4-methylpiperidine ring. This unique combination of functional groups makes it a highly valuable building block in drug discovery. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of further molecular complexity. Finally, the piperidine moiety is a well-established pharmacophore in medicinal chemistry, known to improve physicochemical properties such as solubility and metabolic stability.[1][2]

The reliability of any synthetic campaign hinges on the quality of its starting materials. Therefore, a rigorous and unambiguous characterization of intermediates like 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is not merely a procedural step but a foundational pillar of scientific integrity. This guide details the necessary workflows to confirm its identity, structure, and purity with a high degree of confidence.

Proposed Synthesis and Purification

A logical and efficient route to synthesize this compound is via a nucleophilic aromatic substitution reaction. This approach leverages a commercially available, activated aromatic ring to introduce the amine moiety.

Synthetic Pathway

The synthesis involves the reaction of 2-bromo-4-fluorobenzaldehyde with 4-methylpiperidine. The electron-withdrawing nature of both the aldehyde and the bromine atom activates the fluorine atom for nucleophilic displacement by the secondary amine. A mild base is used to quench the hydrofluoric acid byproduct.

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq) in dimethylformamide (DMF, 5 mL/mmol), add 4-methylpiperidine (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

Heating: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.[3]

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

-

Methodology: The crude product is purified using flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) is typically effective.

-

Fraction Collection: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and concentrated to yield the final compound.

Core Analytical Characterization

The following section details the multi-pronged analytical approach required to fully characterize the title compound, ensuring its structural integrity and purity.

Caption: A comprehensive workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule.

-

Causality: ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR provides a count of unique carbon atoms. Together, they create a detailed map of the molecular skeleton.

3.1.1. Protocol: NMR Sample Preparation

-

Weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Acquire spectra on a 400 MHz or higher field spectrometer.

3.1.2. Expected ¹H NMR Data (in CDCl₃) The spectrum should exhibit distinct signals corresponding to the aldehyde, aromatic, piperidine, and methyl protons.

| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet (s) | 1H | Highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. |

| Aromatic H | 7.6 - 7.8 | Doublet (d) | 1H | Proton ortho to the aldehyde group. |

| Aromatic H | 6.9 - 7.1 | Doublet of doublets (dd) | 1H | Proton between the bromine and piperidine groups. |

| Aromatic H | 6.8 - 7.0 | Doublet (d) | 1H | Proton ortho to the piperidine group. |

| Piperidine (-NCH₂-) | 3.5 - 3.8 | Multiplet (m) | 2H | Axial/equatorial protons adjacent to the nitrogen, deshielded by the nitrogen. |

| Piperidine (-NCH₂-) | 2.8 - 3.1 | Multiplet (m) | 2H | Axial/equatorial protons adjacent to the nitrogen. |

| Piperidine (-CH₂-) | 1.6 - 1.9 | Multiplet (m) | 4H | Remaining methylene protons on the piperidine ring. |

| Piperidine (-CH-) | 1.4 - 1.6 | Multiplet (m) | 1H | Methine proton at the 4-position of the piperidine ring. |

| Methyl (-CH₃) | 0.9 - 1.1 | Doublet (d) | 3H | Methyl group coupled to the adjacent methine proton. |

3.1.3. Expected ¹³C NMR Data (in CDCl₃) A total of 13 distinct carbon signals are expected, assuming no accidental spectral overlap. Key signals include the aldehyde carbonyl (~190 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons (20-60 ppm).

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and elemental composition of the compound.

-

Causality: For this specific molecule, MS provides the definitive signature of a bromine atom. Naturally occurring bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by 2 Da. This isotopic pattern is a powerful diagnostic tool.[4]

3.2.1. Protocol: ESI-MS Analysis

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into an Electrospray Ionization (ESI) source.

-

Acquire the spectrum in positive ion mode. The molecule is expected to protonate to give the [M+H]⁺ ion.

-

Observe the mass-to-charge ratio (m/z) for the molecular ion cluster.

3.2.2. Expected MS Data

-

Molecular Formula: C₁₃H₁₆BrNO

-

Molecular Weight: 282.19 g/mol

-

Expected [M+H]⁺ Peaks: A pair of peaks at approximately m/z 282.05 and 284.05, with near-equal relative abundance.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a chemical compound.

-

Causality: This technique separates the target compound from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector quantifies the amount of each substance as it elutes, allowing for the calculation of percentage purity based on peak area.[5]

3.3.1. Protocol: HPLC Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (ACN) and water, both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. For example, a gradient from 30% ACN to 95% ACN over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the aromatic system strongly absorbs (e.g., 254 nm).

-

Analysis: The purity is calculated by dividing the peak area of the main product by the total area of all observed peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

Causality: Specific chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. This allows for the rapid confirmation of functional groups like the aldehyde carbonyl.[6]

3.4.1. Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1685 - 1705 | Strong |

| C-H Stretch (Aldehyde) | 2820 - 2880 and 2720 - 2780 | Medium (often two bands) |

| C=C Stretch (Aromatic) | 1580 - 1610 | Medium-Strong |

| C-N Stretch (Aromatic-Amine) | 1250 - 1350 | Strong |

| C-Br Stretch | 500 - 650 | Medium |

Physicochemical and Safety Data

A summary of the key physical properties and safety information is crucial for proper handling and use.

| Property | Value | Source |

| CAS Number | 1699993-22-0 | [7] |

| Molecular Formula | C₁₃H₁₆BrNO | [7] |

| Molecular Weight | 282.19 g/mol | [7] |

| Appearance | Solid (predicted) | - |

| Hazard Statement | Irritant | [7] |

Handling and Storage:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials.

Conclusion: A Validated Approach

The characterization of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde requires a logical, multi-technique approach to ensure both structural accuracy and high purity. The combination of NMR for skeletal mapping, MS for molecular weight and elemental confirmation (specifically the bromine isotope pattern), and HPLC for quantitative purity assessment forms a self-validating system. Each technique provides a piece of the puzzle, and together they deliver an unambiguous confirmation of the compound's identity and quality, rendering it fit for purpose in demanding applications such as pharmaceutical research and development.

Caption: Interlocking logic of the analytical validation process.

References

-

Synthesis, Structure and Chemical Transformations of 4-Aminobenzaldehyde. Scribd. [Link]

-

Simple synthetic route to 4-aminobenzaldehydes from anilines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. [Link]

-

Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. PubMed. [Link]

-

Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. [Link]

-

Benzaldehyde, 2-bromo-. NIST WebBook. [Link]

-

2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. [Link]

-

can anyone suggest a method to synthesize 2-bromo benzaldehyde without using bromine water or HBr. Reddit. [Link]

-

Molecular structures of substituted benzaldehydes 1-50 (training set). ResearchGate. [Link]

-

Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Institutes of Health. [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

-

2-Bromo-4-(2-phenylimidazol-1-yl)benzaldehyde. PubChem. [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

-

Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. [Link]

-

2-Bromo-4-fluorobenzaldehyde. PubChem. [Link]

-

Medicinal chemistry for 2020. PubMed Central. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzaldehyde, 2-bromo- [webbook.nist.gov]

- 5. Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 1699993-22-0 Cas No. | 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde | Matrix Scientific [matrixscientific.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Abstract: This document provides an in-depth technical guide for the comprehensive spectroscopic characterization of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (C₁₃H₁₆BrNO), a key intermediate in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and guiding synthetic strategies. This guide is structured for researchers, chemists, and drug development professionals, offering not just data, but the underlying scientific rationale for each analytical technique. We will cover the theoretical and practical aspects of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Each section includes detailed, field-tested protocols, expected data, and an expert interpretation of the spectral features, grounded in established chemical principles.

Introduction and Structural Framework

The precise characterization of synthetic compounds is the bedrock of chemical research and development. For a molecule like 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, with its distinct aromatic, aliphatic, and functional moieties, a multi-faceted spectroscopic approach is not just recommended, but essential for unambiguous structural verification. The molecule's structure combines a bromine-substituted benzaldehyde core with a 4-methylpiperidine group linked via a C-N bond. This substitution pattern gives rise to a unique electronic environment, which is reflected in its spectroscopic signatures.

This guide provides a predictive and methodological framework for its analysis. The protocols described herein are designed to be self-validating, ensuring that a competent analyst can reproduce and verify the expected findings.

Caption: Molecular structure with key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.

Proton (¹H) NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the proximity of neighboring protons (spin-spin splitting). For this molecule, we expect to clearly distinguish signals from the aldehyde, aromatic, and the 4-methylpiperidine regions. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic compounds of this polarity, as it offers excellent solubility and its residual solvent peak is well-characterized.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: The spectrum should be acquired on a 400 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Temperature: 298 K.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16 (adjust for sample concentration).

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Expected ¹H NMR Data

| Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Aldehyde-H | 9.9 - 10.1 | s (singlet) | 1H | Strong deshielding by the carbonyl group and aromatic ring. |

| Aromatic-H (ortho to CHO) | 7.7 - 7.8 | d (doublet) | 1H | Deshielded by adjacent CHO and Br. |

| Aromatic-H (ortho to Br) | 7.1 - 7.2 | d (doublet) | 1H | Shielded relative to other aromatic protons. |

| Aromatic-H (ortho to N) | 6.9 - 7.0 | dd (doublet of doublets) | 1H | Influenced by both N (electron-donating) and Br (electron-withdrawing). |

| Piperidine-H (axial, adjacent to N) | 3.5 - 3.7 | m (multiplet) | 2H | Deshielded by the nitrogen atom and aromatic ring. |

| Piperidine-H (equatorial, adjacent to N) | 2.9 - 3.1 | m (multiplet) | 2H | Deshielded by nitrogen, but typically upfield from axial protons. |

| Piperidine-H (other) | 1.6 - 1.9 | m (multiplet) | 4H | Standard aliphatic region for a piperidine ring. |

| Piperidine-H (CH-CH₃) | 1.4 - 1.6 | m (multiplet) | 1H | Aliphatic proton. |

| Methyl-H | 0.9 - 1.0 | d (doublet) | 3H | Standard aliphatic methyl group, split by the adjacent CH proton. |

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Rationale: ¹³C NMR spectroscopy is used to determine the number of unique carbon atoms and to identify their functional type (e.g., carbonyl, aromatic C-X, aromatic C-H, aliphatic). A proton-decoupled experiment is standard, yielding a spectrum of singlets, which simplifies analysis by removing C-H splitting.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Processing: Apply Fourier transformation with exponential multiplication (line broadening of ~1 Hz), phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at δ 77.16 ppm.

Expected ¹³C NMR Data

| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (Aldehyde) | 190 - 192 | Highly deshielded carbonyl carbon. |

| Aromatic C-N | 155 - 158 | Quaternary carbon attached to electron-donating nitrogen. |

| Aromatic C-H | 132 - 134 | Aromatic carbon ortho to the aldehyde. |

| Aromatic C-CHO | 130 - 132 | Quaternary carbon attached to the aldehyde. |

| Aromatic C-H | 120 - 122 | Aromatic carbon meta to the aldehyde. |

| Aromatic C-Br | 115 - 118 | Quaternary carbon attached to bromine; shift influenced by halogen. |

| Aromatic C-H | 112 - 114 | Aromatic carbon ortho to the nitrogen. |

| Piperidine C (adjacent to N) | 52 - 55 | Aliphatic carbon deshielded by the adjacent nitrogen. |

| Piperidine C (other) | 30 - 35 | Standard aliphatic region for piperidine carbons. |

| Piperidine C (CH-CH₃) | 28 - 32 | Aliphatic carbon. |

| Methyl C | 21 - 23 | Standard aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups. The vibrational frequencies of bonds within a molecule serve as a unique fingerprint. For this compound, the most diagnostic peaks will be the aldehyde C=O stretch and the aldehyde C-H stretch. The data from related benzaldehyde structures provides a strong basis for our expected values.[1]

Experimental Protocol: ATR-FTIR Data Acquisition

-

Sample Preparation: Place a small, solvent-free sample of the compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Expected IR Absorption Bands

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Significance |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Confirms the presence of the aromatic ring. |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium-Strong | Confirms the 4-methylpiperidine moiety. |

| Aldehyde C-H Stretch | 2850 - 2810 & 2750 - 2710 | Weak | A characteristic "Fermi doublet" for aldehydes.[1] |

| Carbonyl C=O Stretch | 1705 - 1685 | Strong, Sharp | Highly diagnostic for the conjugated aldehyde. |

| Aromatic C=C Stretch | 1610 - 1580 | Medium | Confirms the benzene ring. |

| C-N Stretch | 1250 - 1180 | Medium | Corresponds to the aryl-amine bond. |

| C-Br Stretch | 650 - 550 | Medium | Confirms the presence of the bromo-substituent. |

Mass Spectrometry (MS)

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. A key diagnostic feature will be the isotopic pattern of bromine: the natural abundances of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%) will result in two peaks of nearly equal intensity separated by 2 m/z units (the M and M+2 peaks).[2]

Experimental Protocol: ESI-HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Acquisition Mode: Acquire the spectrum in positive ion mode.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

Data Analysis: Determine the accurate mass of the most abundant ion and use software to predict the elemental formula. Compare the experimental isotopic pattern with the theoretical pattern for the proposed formula.

Expected Mass Spectrometry Data

-

Molecular Formula: C₁₃H₁₆BrNO

-

Monoisotopic Mass: 297.0572 g/mol

-

Expected [M+H]⁺ (for ⁷⁹Br): 298.0648 m/z

-

Expected [M+H]⁺ (for ⁸¹Br): 300.0628 m/z

The observation of two peaks at m/z 298.0648 and 300.0628 with nearly equal intensity would provide powerful confirmation of the elemental composition and the presence of a single bromine atom.

Integrated Spectroscopic Workflow and Conclusion

The structural confirmation of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is achieved not by a single technique, but by the synergistic integration of all data.

Caption: A typical workflow for synthesis and characterization.

References

-

Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. Retrieved from [Link]]

-

NIST Chemistry WebBook. (n.d.). Benzaldehyde, 2-bromo-. National Institute of Standards and Technology. Retrieved from [Link]]

-

PubChem. (n.d.). 2-Bromo-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]1]

-

ResearchGate. (2019). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Retrieved from [Link]2]

Sources

NMR and mass spectrometry of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, a substituted aromatic aldehyde with potential applications in pharmaceutical and materials science research. As a molecule featuring a complex interplay of electronic effects from its bromo, aldehyde, and substituted amino functionalities, its structural elucidation presents a valuable case study for modern spectroscopic techniques. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven methodologies. The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret spectral data to confirm molecular structure and purity.

Introduction: The Structural Significance of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

The structural characterization of organic molecules is the bedrock of chemical research and development. 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde incorporates three key functional groups on a benzene scaffold: an electron-withdrawing aldehyde, a halogen (bromine) with both inductive withdrawing and resonance-donating effects, and a strongly electron-donating tertiary amine (the 4-methylpiperidine moiety). The precise arrangement of these groups dictates the molecule's electronic distribution, reactivity, and ultimately its biological and material properties.

Therefore, unambiguous confirmation of its structure is paramount. High-resolution NMR and mass spectrometry are indispensable tools for this purpose. NMR provides a detailed map of the carbon-hydrogen framework, while MS reveals the molecule's mass and offers clues to its structure through predictable fragmentation patterns. This guide will dissect the expected spectral data for this compound, explaining the causal relationships between its structure and the resulting spectra.

Experimental Workflow: A Self-Validating Protocol

To ensure the highest fidelity of data, a rigorous and well-documented experimental workflow is essential. The following diagram outlines a self-validating protocol for the analysis of the title compound.

Caption: Key fragmentation pathways for the title compound.

Data Summary: Mass Spectrometry

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Identity | Notes |

|---|---|---|

| 281 / 283 | [C₁₃H₁₆BrNO]⁺· | Molecular Ion (M⁺·) |

| 280 / 282 | [C₁₃H₁₅BrNO]⁺ | Loss of aldehydic hydrogen radical |

| 252 / 254 | [C₁₂H₁₅BrN]⁺ | Loss of formyl radical (-CHO) |

| 225 / 227 | [C₉H₁₀BrN]⁺· | Loss of butene from piperidine ring |

| 202 | [C₁₃H₁₆NO]⁺ | Loss of bromine radical |

| 184 | [C₁₂H₁₄N]⁺ | Benzylic cleavage, loss of Br and CO |

Detailed Experimental Protocols

Protocol 6.1: NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 5-10 mg of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde and transfer to a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Vortex briefly to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. [1]5. ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Protocol 6.2: Mass Spectrometry Sample Preparation and Acquisition

-

Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL. Create a dilute working solution (~1-10 µg/mL) from the stock.

-

Ionization: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap). ESI is a soft ionization technique that typically yields a strong signal for the protonated molecule, [M+H]⁺.

-

Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion and confirm its isotopic pattern (m/z 282/284).

-

MS/MS Fragmentation: Perform a product ion scan on the isolated [M+H]⁺ precursor ion. Use collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum, which can be used to validate the proposed fragmentation pathways.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a powerful and definitive method for the structural elucidation of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde. Each technique offers complementary information, and the correlation between the predicted and observed data provides a high degree of confidence in the assigned structure. The methodologies and interpretative logic detailed in this guide serve as a robust framework for the analysis of similarly complex organic molecules, ensuring scientific integrity and accelerating research and development timelines.

References

- Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.

- C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry.

- Electronic Supplementary Information. The Royal Society of Chemistry.

-

13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. Available at: [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. Available at: [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available at: [Link]

- Synthesis of p-benzaldehyde. Google Patents.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

-

Fragmentation of BENZALDEHYDE (Maina). Scribd. Available at: [Link]

-

Piperidine. Wikipedia. Available at: [Link]

-

Chemical shifts. Unknown Source. Available at: [Link]

-

1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available at: [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Der Pharma Chemica. Available at: [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

-

proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. Available at: [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Unknown Source. Available at: [Link]

-

Mass Spectrometry. MSU Chemistry. Available at: [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Der Pharma Chemica. Available at: [Link]

- For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. Google Patents.

-

C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. Available at: [Link]

-

1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. Available at: [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

-

on the 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

Sources

A Technical Guide to the Purity and Analysis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive framework for assessing the purity and characterizing 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of purity in drug development, this document outlines a multi-faceted analytical approach, integrating chromatographic and spectroscopic techniques. We delve into the rationale behind method selection, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Elemental Analysis. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to ensure the quality and consistency of this important chemical entity.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive aldehyde group, a substituted piperidine ring, and a bromine atom, makes it a versatile synthon for constructing complex molecular architectures.

The purity of such an intermediate is paramount. Impurities, even in trace amounts, can have significant downstream consequences, including:

-

Altering the course of subsequent chemical reactions: Leading to the formation of undesired by-products and reducing the overall yield.

-

Introducing toxic or reactive species: Compromising the safety profile of the final API.

-

Affecting the crystalline form and stability of the API: Impacting its bioavailability and shelf-life.

Therefore, a robust analytical strategy to identify and quantify impurities is not merely a quality control measure but a fundamental aspect of ensuring the safety and efficacy of the final drug product. This guide provides a systematic approach to achieving this.

Potential Impurities: A Synthesis-Based Perspective

A thorough understanding of the synthetic route to 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is essential for predicting potential impurities. A plausible synthesis involves the nucleophilic aromatic substitution of a suitable starting material, such as 2-bromo-4-fluorobenzaldehyde, with 4-methylpiperidine.

Based on this, potential impurities can be categorized as:

-

Starting Materials: Unreacted 2-bromo-4-fluorobenzaldehyde and 4-methylpiperidine.

-

By-products of the Synthesis: Resulting from side reactions, such as the formation of regioisomers or products of over-alkylation.

-

Degradation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (2-bromo-4-(4-methylpiperidin-1-yl)benzoic acid) or reduction to the corresponding alcohol ( (2-bromo-4-(4-methylpiperidin-1-yl)phenyl)methanol).[1]

The analytical methods detailed in this guide are designed to separate and identify these and other unexpected impurities.

Chromatographic Analysis: The Cornerstone of Purity Assessment

Chromatographic techniques are indispensable for separating the target compound from its impurities, allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of non-volatile organic compounds. A reverse-phase method is generally suitable for a molecule of this polarity.

Rationale for Method Design:

-

Stationary Phase: A C18 column is a versatile choice, offering good retention and separation of a wide range of organic molecules.[2][3][4]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) provides the flexibility to separate compounds with varying polarities.[2][3][5]

-

Detection: A UV detector is ideal, as the aromatic ring of the analyte provides strong chromophores. A detection wavelength of around 240-250 nm is a good starting point.[4][5]

Experimental Protocol: HPLC Purity Assay

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.05 M Potassium Phosphate buffer (pH adjusted to 7.5 with phosphoric acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) %A %B 0 80 20 20 20 80 25 20 80 25.1 80 20 | 30 | 80 | 20 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of mobile phase B.

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. Given the relatively high boiling point of the target molecule, a high-temperature GC program is necessary. Derivatization can sometimes be employed to improve volatility and chromatographic performance.[6]

Rationale for Method Design:

-

Derivatization: While direct injection is possible, derivatization of the aldehyde with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve peak shape and sensitivity.

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-20, is suitable for separating a range of aromatic compounds.

-

Detection: Mass spectrometry provides not only quantitative data but also structural information from the fragmentation patterns, which is invaluable for impurity identification.[7][8]

Experimental Protocol: GC-MS Impurity Profile

-

Instrumentation: GC system coupled to a mass spectrometer.

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 min.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: 50-500 amu.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane.

Data Interpretation: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared to a library (e.g., NIST) or interpreted to propose the structure of the impurity.

Spectroscopic Analysis: Confirming Structure and Identity

Spectroscopic techniques provide orthogonal information to chromatography, confirming the molecular structure of the main component and helping to elucidate the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.[9]

Expected ¹H NMR Spectral Features:

-

Aldehyde Proton: A singlet in the region of δ 9.5-10.5 ppm.

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm), with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Piperidine Protons: A complex set of signals in the aliphatic region (δ 1.0-4.0 ppm), including the methyl group protons.

-

Integration: The relative integration of these signals should correspond to the number of protons in each environment.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (δ 190-200 ppm).

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm).

-

Piperidine Carbons: Signals in the aliphatic region (δ 20-60 ppm).

Experimental Protocol: NMR Analysis

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Experiments: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.

Expected IR Absorption Bands:

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1700 cm⁻¹.[10][11]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.[10]

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C-N Stretch: In the region of 1250-1020 cm⁻¹.

-

C-Br Stretch: In the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocol: IR Analysis

-

Instrumentation: FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid at room temperature) or as a KBr pellet (if solid).

-

Data Acquisition: Scan over the range of 4000-400 cm⁻¹.

Elemental Analysis: The Fundamental Confirmation of Composition

Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and other elements in a compound.[12][13][14] This is a fundamental test of purity, as the experimental values should closely match the theoretical values for the molecular formula C₁₃H₁₆BrNO.

Rationale for Use:

-

A significant deviation between the found and calculated elemental composition indicates the presence of impurities.

-

It is a bulk analysis technique, providing an overall assessment of the sample's purity.

Experimental Protocol: CHN Analysis

-

Instrumentation: An elemental analyzer.

-

Sample Preparation: A small, accurately weighed amount of the dry sample is required.

-

Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified by detectors.[13]

Data Interpretation:

| Element | Theoretical % |

| C | 55.33 |

| H | 5.72 |

| Br | 28.32 |

| N | 4.96 |

| O | 5.67 |

The experimentally determined percentages should be within ±0.4% of the theoretical values.

Integrated Analytical Workflow

A logical and efficient workflow is crucial for the comprehensive analysis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde. The following diagram illustrates a recommended approach.

Caption: Recommended analytical workflow for purity and identity confirmation.

Summary of Analytical Data

The following table summarizes the key analytical techniques and the expected results for a pure sample of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde.

| Technique | Parameter | Expected Result |

| HPLC | Purity | ≥ 98% (by area %) |

| Retention Time | Dependent on specific method | |

| GC-MS | Major Peak | Corresponds to the target molecule |

| Impurities | Identification of volatile/semi-volatile species | |

| ¹H NMR | Aldehyde Proton | Singlet, δ 9.5-10.5 ppm |

| Aromatic Protons | Multiplets, δ 7.0-8.0 ppm | |

| ¹³C NMR | Carbonyl Carbon | δ 190-200 ppm |

| IR | C=O Stretch | ~1700 cm⁻¹ |

| Elemental Analysis | %C, %H, %N | Within ±0.4% of theoretical values |

Conclusion

The purity and analysis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde require a multi-technique approach to ensure the quality and consistency of this vital pharmaceutical intermediate. By integrating chromatographic separation with spectroscopic identification and elemental analysis, a comprehensive profile of the compound can be established. The protocols and rationale outlined in this guide provide a robust framework for researchers and drug development professionals to confidently assess the purity of this and similar molecules, ultimately contributing to the development of safe and effective medicines.

References

-

AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link][12]

-

Presto. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link][13]

-

ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link][14]

-

Shekhovtsova, T. N., & Fadeeva, V. I. (n.d.). ELEMENTAL ANALYSIS. Encyclopedia of Life Support Systems (EOLSS). [Link][15]

-

Journal of Chemical Education. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. [Link][7]

-

Unknown. (n.d.). Element analysis. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. [Link][10]

-

Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link][2]

-

PubMed. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link][3]

-

Berkeley Learning Hub. (2025). Benzaldehyde IR Spectrum Analysis. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link][11]

-

Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. [5]

-

MDPI. (n.d.). A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane. [Link][4]

-

Encyclopedia.pub. (n.d.). Nuclear Magnetic Resonance Spectroscopy. [Link][9]

-

Restek. (n.d.). Benzaldehyde - EZGC Method Translator. [Link][8]

-

Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound. [Link][1]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]

- 3. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ez.restek.com [ez.restek.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. azom.com [azom.com]

- 13. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 14. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 15. eolss.net [eolss.net]

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for preparing 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, mechanistic insights, and a comparative analysis of starting materials.

Introduction and Strategic Importance

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a substituted aromatic aldehyde of significant interest due to its utility as a versatile building block in the synthesis of more complex molecular architectures. The presence of the bromine atom, the aldehyde functional group, and the substituted piperidine moiety allows for a variety of subsequent chemical transformations, making it a valuable precursor for the development of novel therapeutic agents and functional materials. The strategic selection of starting materials is paramount to achieving a high-yielding, cost-effective, and scalable synthesis.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct and widely employed route for the synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of an activated aryl halide with a secondary amine.

Core Reaction Analysis

The key transformation is the displacement of a fluoride ion from 2-bromo-4-fluorobenzaldehyde by 4-methylpiperidine. The fluorine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing effect of the aldehyde group and the bromine atom.

Reaction Scheme:

Caption: Nucleophilic aromatic substitution of 2-bromo-4-fluorobenzaldehyde.

Starting Materials: A Comparative Overview

| Starting Material | Role | Key Considerations |

| 2-Bromo-4-fluorobenzaldehyde | Aryl Halide Substrate | The primary electrophile. Its purity is crucial for the success of the reaction. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which helps to stabilize the intermediate Meisenheimer complex.[1] |

| 4-Methylpiperidine | Nucleophile | The secondary amine that displaces the fluoride. Commercially available and should be used in slight excess to drive the reaction to completion. |

| Base (e.g., K₂CO₃, Et₃N) | Acid Scavenger | Neutralizes the hydrofluoric acid (HF) formed during the reaction, preventing protonation of the nucleophile and potential side reactions. |

| Solvent (e.g., DMF, DMSO, ACN) | Reaction Medium | A polar aprotic solvent is essential to dissolve the reactants and facilitate the formation of the charged intermediate. |

Mechanistic Considerations: The SNAr Pathway

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methylpiperidine attacks the carbon atom bearing the fluorine. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion.

Caption: Stepwise mechanism of the SNAr reaction.

Detailed Experimental Protocol

Materials:

-

2-Bromo-4-fluorobenzaldehyde (1.0 eq)

-

4-Methylpiperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-bromo-4-fluorobenzaldehyde in DMF, add 4-methylpiperidine and potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde.

Synthesis of the Key Starting Material: 2-Bromo-4-fluorobenzaldehyde

The availability and quality of 2-bromo-4-fluorobenzaldehyde are critical. Several synthetic routes to this key intermediate have been reported, primarily starting from either 4-fluorobenzaldehyde or a more functionalized benzene derivative.

Route A: Direct Bromination of 4-Fluorobenzaldehyde

This is a common approach involving the electrophilic aromatic substitution of 4-fluorobenzaldehyde.[2][3]

Reaction Scheme:

Caption: Synthesis of 2-bromo-4-fluorobenzaldehyde via bromination.

Experimental Insights:

-

Brominating Agent: N-Bromosuccinimide (NBS) or bromine (Br₂) can be used. NBS is often preferred for its milder reaction conditions and easier handling.[2]

-

Catalyst: A strong acid catalyst, such as sulfuric acid, is typically required to activate the aromatic ring for electrophilic attack.[2] Lewis acids like AlCl₃ can also be employed.[3]

-

Regioselectivity: The directing effects of the fluorine (ortho, para-directing) and the aldehyde (meta-directing) groups influence the position of bromination. The ortho position to the fluorine and meta to the aldehyde is favored.

Protocol Outline:

-

Dissolve 4-fluorobenzaldehyde in a suitable solvent (e.g., a mixture of an organic acid and an inorganic acid).[2]

-

Cool the solution in an ice bath.

-

Slowly add the brominating agent.

-

Allow the reaction to proceed at a controlled temperature.

-

Work-up involves quenching the reaction, extraction, and purification. A yield of 78-88% with a purity greater than 98% can be achieved.[2]

Route B: Formylation of 1,4-Dibromo-2-fluorobenzene

This alternative route involves a metal-halogen exchange followed by formylation.[4]

Reaction Scheme:

Caption: Synthesis via formylation of a dibromo precursor.

Experimental Insights:

-

Metal-Halogen Exchange: A Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), is used to selectively replace one of the bromine atoms with a magnesium halide.[4]

-

Formylation: The resulting Grignard reagent is then reacted with a formylating agent, typically dimethylformamide (DMF), to introduce the aldehyde group.[4]

-

Yield: This method can provide the intermediate 4-bromo-2-fluorobenzaldehyde with a yield of 74% after crystallization.[4]

Data Summary

| Compound | Molecular Formula | Molecular Weight | Key Analytical Data |

| 2-Bromo-4-fluorobenzaldehyde | C₇H₄BrFO | 203.01 g/mol | Purity: >98% (as per typical commercial specifications) |

| 4-Methylpiperidine | C₆H₁₃N | 99.17 g/mol | Commercially available in high purity |

| 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde | C₁₃H₁₆BrNO | 282.18 g/mol | Characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry |

Conclusion and Future Perspectives

The synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is most efficiently achieved through a nucleophilic aromatic substitution reaction between 2-bromo-4-fluorobenzaldehyde and 4-methylpiperidine. The choice of starting materials for the synthesis of the key 2-bromo-4-fluorobenzaldehyde intermediate depends on factors such as cost, scalability, and available laboratory infrastructure. The direct bromination of 4-fluorobenzaldehyde offers a more atom-economical approach, while the formylation route provides an alternative for achieving high purity. Future research may focus on developing greener synthetic methodologies, such as employing flow chemistry or exploring alternative catalytic systems to further optimize this important transformation.

References

- Vertex Pharmaceuticals Incorporated. (2014). Processes for producing 4-bromo-2-methoxybenzaldehyde.

- CN109809977A. (2019). A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

- Aditya Birla Science and Technology Co Ltd. (2010). Process for the preparation of 3-bromo-4-fluorobenzaldehyde.

-

Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Organic Syntheses. p-BROMOBENZALDEHYDE. [Link]

- Janssen Pharmaceutica Nv. (2013). For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

-

ResearchGate. (2004). Two Directions of the Reaction of 4-Bromobenzaldehyde with Substituted Acetophenones and Urea. Synthesis of Aryl-Substituted Pyrimidin-2-one and Hexahydropyrimido[4,5-d]pyrimidin-2,7-dione. [Link]

- CN1201777A. (1998). Synthesis of p-benzaldehyde.

-

National Institutes of Health. (n.d.). 2-Bromo-5-fluorobenzaldehyde. [Link]

-

National Institutes of Health. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

-

Biomeasure Inc. (2007). PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS. [Link]

-

PubMed. (2013). Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1. [Link]

-

Patsnap. (n.d.). Synthetic method of p-bromobenzaldehyde. [Link]

-

Googleapis.com. (1990). United States Patent (19). [Link]

-

MDPI. (n.d.). Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. [Link]

- CN109912396B. (2020). Synthetic method of 3-bromo-4-fluorobenzaldehyde.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 4. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

Retrosynthetic Analysis and Synthetic Strategy for 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive examination of the retrosynthetic analysis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, a substituted aromatic aldehyde with potential applications in pharmaceutical and materials science. We will dissect the target molecule to identify key bond disconnections and strategic precursor molecules. Two primary retrosynthetic pathways will be explored, focusing on the sequence of introducing the bromo, formyl, and 4-methylpiperidin-1-yl substituents. This guide will delve into the mechanistic underpinnings of the proposed synthetic transformations, offering detailed, field-proven experimental protocols. The discussion is grounded in established chemical principles, supported by citations to authoritative literature, to provide a robust framework for researchers, scientists, and professionals in drug development.

Introduction to the Target Molecule

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a polysubstituted aromatic compound. Its structure incorporates three key functional groups on a benzene ring: a bromine atom, a formyl group (-CHO), and a 4-methylpiperidine moiety. The spatial relationship of these groups—an ortho-bromo-aldehyde and a para-tertiary amine—suggests that a carefully orchestrated synthetic sequence is necessary to achieve the desired isomer with high purity. The presence of both an electron-withdrawing aldehyde and an electron-donating amino group, in addition to the sterically demanding bromine, presents unique challenges and opportunities in its synthesis. This guide aims to elucidate logical and efficient pathways to this target molecule.

Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds.[1]

Primary Retrosynthetic Approach: Disconnection of the C-N Bond

A primary and logical disconnection involves the carbon-nitrogen bond of the tertiary amine. This disconnection is based on the well-established Buchwald-Hartwig amination reaction, a powerful palladium-catalyzed cross-coupling method for forming C-N bonds.[2][3] This leads to two key precursors: 2-bromo-4-fluorobenzaldehyde and 4-methylpiperidine.

Caption: Primary retrosynthetic disconnection of the target molecule.

This approach is advantageous as it builds the complex amine functionality late in the synthesis, potentially reducing issues with functional group compatibility in earlier steps. 4-Methylpiperidine is a commercially available reagent.[4][5] The synthesis of the key intermediate, 2-bromo-4-fluorobenzaldehyde, can be envisioned through formylation of 1-bromo-3-fluorobenzene.

Alternative Retrosynthetic Approach: Disconnection of the C-C (Formyl) Bond

An alternative strategy involves the disconnection of the C-C bond of the formyl group. This can be achieved through a formylation reaction on a pre-functionalized aromatic ring. A Vilsmeier-Haack reaction is a suitable choice for this transformation, as it is effective for formylating electron-rich aromatic compounds.[6][7] This leads to the precursor 1-bromo-3-(4-methylpiperidin-1-yl)benzene.

Caption: Alternative retrosynthetic approach via formylation.

This precursor can be further disconnected at the C-N bond, leading back to 1,3-dibromobenzene and 4-methylpiperidine. This route places the sensitive aldehyde installation as the final step, which can be beneficial for purification and stability.

Forward Synthesis: Pathways and Protocols

Based on the retrosynthetic analysis, we will now detail the forward synthetic routes.

Pathway 1: Late-Stage C-N Bond Formation

This pathway follows the primary retrosynthetic analysis, starting with the synthesis of the aldehyde intermediate followed by the Buchwald-Hartwig amination.

3.1.1. Synthesis of 4-Methylpiperidine

While commercially available, understanding the synthesis of 4-methylpiperidine provides a complete picture. It is typically synthesized via the catalytic hydrogenation of 4-methylpyridine.[4][8]

-

Reaction: Catalytic hydrogenation of 4-methylpyridine.

-

Reagents and Conditions: 4-methylpyridine, H₂, Ruthenium-Platinum on carbon catalyst (e.g., 4%Ru-1%Pt/C), methanol, 90°C, 2.5 MPa.[4]

3.1.2. Synthesis of 2-Bromo-4-fluorobenzaldehyde

This intermediate can be prepared from 3-bromo-1-fluorobenzene via a directed ortho-metalation (DoM) followed by formylation.[9][10][11] The fluorine atom can act as a directing group, although its directing ability is weaker than other functional groups. A more reliable approach would be to start from a precursor with a stronger directing group. However, for the purpose of this guide, we will consider a plausible synthesis from 2-bromo-4-fluoroaniline via a Sandmeyer-type reaction. A more direct synthesis starting from 2-bromo-4-methylaniline to yield 2-bromo-4-methylbenzaldehyde is also well-documented.[12]

3.1.3. Buchwald-Hartwig Amination

The final step is the palladium-catalyzed coupling of 2-bromo-4-fluorobenzaldehyde with 4-methylpiperidine.[2][3][13] The use of a suitable phosphine ligand is crucial for the efficiency of this reaction.[14][15]

Caption: Forward synthesis via Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

To a microwave-safe vial, add 2-bromo-4-fluorobenzaldehyde (1.0 mmol), 4-methylpiperidine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), X-Phos (0.04 mmol), and KOt-Bu (1.4 mmol).

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene (5 mL) via syringe.

-